molecular formula C14H15NO4S B3877292 (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

Cat. No.: B3877292
M. Wt: 293.34 g/mol
InChI Key: DMIRBWHDVKCFNL-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a 2-methoxyphenylamine with a thiocarbonyl compound under acidic conditions.

    Addition of But-2-enoic Acid Moiety: The resulting thiazolidine intermediate is then reacted with maleic anhydride to introduce the but-2-enoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Thiazolidine derivatives have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Thiazolidine derivatives are known to act as enzyme inhibitors, which can be useful in the treatment of diseases such as diabetes and cancer.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, inhibiting their activity. This inhibition can occur through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A well-known compound with a similar thiazolidine ring structure.

    2-Methoxyphenylacetic acid: Shares the methoxyphenyl moiety but lacks the thiazolidine ring.

Uniqueness

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid is unique due to the combination of the thiazolidine ring and the but-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIRBWHDVKCFNL-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417024
Record name AC1NSYNC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-81-7
Record name AC1NSYNC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
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(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
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(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
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(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
Reactant of Route 5
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

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